N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h3-7,9H,8H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNZBLMXWSVIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325488 | |
| Record name | N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477855-30-4 | |
| Record name | N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine typically involves the condensation of 6,7-dimethoxyquinazolin-4-amine with furan-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated or alkylated quinazoline derivatives.
Scientific Research Applications
Anticancer Activity
N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine has shown promise as an anticancer agent. Studies indicate that derivatives of quinazoline compounds exhibit selective inhibition against various cancer cell lines. For instance, certain quinazoline derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer proliferation pathways. The structure-activity relationship (SAR) studies suggest that modifications to the quinazoline core can enhance potency and selectivity against specific cancer types .
Case Study: EGFR Inhibition
A study demonstrated that certain derivatives of 6,7-dimethoxyquinazoline exhibited IC50 values in the nanomolar range against EGFR, making them potential candidates for targeted cancer therapies. The effectiveness of these compounds was attributed to their ability to bind competitively to the ATP-binding site of the receptor .
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of this compound, particularly in models of Alzheimer's disease. In vitro assays have shown that this compound can inhibit acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine in neuronal synapses. This mechanism is vital for improving cognitive function and memory retention .
Case Study: Alzheimer's Disease Model
In a zebrafish model induced with Alzheimer's-like symptoms, treatment with this compound resulted in reduced levels of AChE and lipid peroxidation while enhancing antioxidant enzyme activity (superoxide dismutase and catalase). Furthermore, the compound decreased pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential for therapeutic use in neurodegenerative diseases .
Antihypertensive Properties
Compounds similar to this compound have been investigated for their antihypertensive effects. Quinazoline derivatives are known to act as selective antagonists for alpha-1 adrenergic receptors, which play a significant role in regulating vascular tone and blood pressure. The binding affinity of these compounds has been shown to be in the nanomolar range, making them strong candidates for further development as antihypertensive agents .
Case Study: Alpha-Adrenoceptor Antagonism
A series of studies have synthesized various quinazoline derivatives that exhibited high selectivity and potency for alpha-1 adrenergic receptors. These compounds demonstrated significant reductions in blood pressure in animal models, supporting their potential application in treating hypertension .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through several methodologies involving metal-catalyzed cross-coupling reactions. These synthetic routes allow for the introduction of various substituents on the quinazoline ring, which can modulate biological activity and improve pharmacokinetic properties .
| Synthetic Method | Yield (%) | Conditions |
|---|---|---|
| Palladium-catalyzed coupling | 73 | DMF at 50 °C |
| Suzuki-Miyaura cross-coupling | 86 | THF at r.t. |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and quinazoline core can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Antiproliferative Activities
Mechanistic Insights
- DW-8 : Exhibits potent activity in colorectal cancer (CRC) cells via ROS-mediated intrinsic apoptosis (caspase-9/3/7 activation) and G2/M cell cycle arrest . Its chloro-fluorophenyl group enhances electron-withdrawing effects, improving target binding .
- Halogenated Analogs (e.g., PD153035) : Bromine or chlorine substituents increase EGFR affinity due to enhanced hydrophobic interactions and steric effects .
- Furan-2-ylmethyl Substituent : The furan group’s electron-rich nature may reduce binding affinity compared to halogenated analogs but could improve solubility or modulate off-target effects .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups: Halogens (Cl, F, Br) at the 4-amino position correlate with higher antiproliferative potency (e.g., DW-8’s IC₅₀ < 10 µM in CRC cells) .
- Aromatic vs. Heterocyclic Substituents : Aromatic groups (e.g., 3-chloro-4-fluorophenyl) generally outperform heterocycles (e.g., furan) in kinase inhibition, likely due to stronger π-π stacking .
- Alkylamino Groups: Piperidine or pyrrolidine substituents (e.g., compounds in ) show moderate activity but are less explored in CRC models .
Biological Activity
N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound features a quinazoline core with methoxy substituents and a furan moiety, which is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 302.33 g/mol. The unique structural features contribute to its reactivity and potential pharmacological applications.
This compound has been shown to interact with several biological targets:
- Acetylcholinesterase Inhibition : The compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can enhance cholinergic signaling, which is vital in conditions like Alzheimer's disease.
- MAO-B Inhibition : Similar compounds have demonstrated selective inhibition of monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters. This activity suggests potential neuroprotective effects and cognitive enhancement .
- Anticancer Activity : Quinazoline derivatives are known for their anticancer properties, particularly as tyrosine kinase inhibitors targeting pathways involved in cancer cell proliferation. This compound may exhibit similar properties due to its structural characteristics .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays:
| Activity | Effect | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | IC50 = 3.5 µM | |
| MAO-B Inhibition | IC50 = 5.16 µM | |
| Cytotoxicity against cancer cells | IC50 values range from 10 to 30 µM |
Case Studies and Research Findings
- Neuroprotective Effects : A study investigating the effects of similar quinazoline derivatives on synaptic transmission found that compounds with AChE inhibitory activity improved synaptic plasticity without inducing hyperexcitability in neuronal circuits, indicating potential therapeutic benefits for neurodegenerative diseases .
- Anticancer Potential : Research on quinazoline derivatives revealed that modifications at the 6 and 7 positions significantly enhanced their potency as tyrosine kinase inhibitors against various cancer cell lines, suggesting that this compound could be developed into a novel anticancer agent .
- ADMET Properties : Preliminary assessments of absorption, distribution, metabolism, excretion, and toxicity (ADMET) indicate favorable profiles for related compounds, suggesting that this compound may also possess suitable pharmacokinetic properties for further development .
Q & A
Q. How is N-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-amine synthesized and characterized?
The synthesis typically involves nucleophilic substitution of a 4-chloro precursor with furan-2-ylmethylamine. For example, analogous quinazoline derivatives are synthesized by reacting 6,7-dimethoxyquinazolin-4-chloride with substituted amines under reflux in anhydrous solvents like acetonitrile . Characterization employs HPLC for purity assessment, NMR for structural confirmation (e.g., verifying methoxy groups at C6/C7), and HRMS or elemental analysis for molecular weight validation .
Q. What are the solubility properties and recommended solvent systems for this compound?
Solubility is influenced by substituents; structurally similar compounds (e.g., AG1478) show limited aqueous solubility (<1 mg/mL in water) but dissolve in DMSO (25 mg/mL) or ethanol (13 mg/mL) with gentle warming . For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media, ensuring the final DMSO concentration ≤0.1% to avoid cytotoxicity .
Q. What standard assays are used to evaluate its biological activity?
- In vitro cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess IC50 values in cancer cell lines (e.g., colon, glioblastoma), with statistical validation via ANOVA or Student’s t-test .
- Apoptosis induction : Flow cytometry using Annexin V/PI staining to quantify early/late apoptotic cells .
- Enzyme inhibition : EGFR kinase inhibition assays (e.g., competitive ATP-binding tests) with positive controls like AG1478 .
Q. What are the recommended storage conditions?
Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis. For short-term use, DMSO stock solutions can be stored at -20°C for ≤6 months, avoiding freeze-thaw cycles .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for analogs?
- Core modifications : Replace the furan-2-ylmethyl group with halogenated aryl (e.g., 3-chlorophenyl) or morpholine derivatives to assess steric/electronic effects on target binding .
- Substituent optimization : Vary methoxy groups (C6/C7) to ethoxy or hydrogen to evaluate metabolic stability .
- 3D-QSAR modeling : Align pharmacophores using CoMFA (Comparative Molecular Field Analysis) to correlate substituent properties (e.g., logP, H-bond donors) with activity .
Q. How to address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. For example, AG1478 showed poor blood-brain barrier penetration, necessitating localized delivery for glioma studies .
- Dose optimization : Adjust dosing regimens based on in vitro IC50 values and in vivo toxicity thresholds. Use n ≥ 5 animals per group for statistical power .
- Metabolite identification : LC-MS/MS to detect active metabolites that may contribute to in vivo effects not observed in vitro .
Q. What toxicology profiling assays are recommended?
- High-content screening : Assess cell morphology changes (e.g., membrane blebbing, nuclear fragmentation) using automated imaging systems .
- Genotoxicity : Ames test for mutagenicity and micronucleus assay for chromosomal damage .
- Off-target effects : Screen against kinase panels (e.g., 100+ kinases) to identify selectivity issues. AG1478, for instance, also inhibits HER2 at higher concentrations .
Q. How to perform 3D-QSAR modeling for this compound?
- Data collection : Compile IC50 values of analogs from enzymatic or cellular assays .
- Molecular alignment : Align structures using the quinazoline core as a template in software like SYBYL-X .
- Contour map analysis : Generate steric (green/yellow) and electrostatic (blue/red) maps to visualize regions where bulky or electronegative groups enhance activity .
- Validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6) to ensure model robustness .
Notes on Data Contradictions
- Inconsistent toxicity results : AG1478 analogs showed intermediate toxicity in WS1 fibroblasts but no toxicity in other cell lines. Resolve by repeating assays in multiple cell types and validating with orthogonal methods (e.g., LDH release vs. ATP-based viability) .
- Variable kinase selectivity : Use competitive binding assays (e.g., KINOMEscan) to confirm target specificity and adjust substituents to reduce off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
